molecular formula C16H12N4 B8594704 3-cyclopropyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile

3-cyclopropyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile

Cat. No.: B8594704
M. Wt: 260.29 g/mol
InChI Key: CKLZPFFVYAFXEY-UHFFFAOYSA-N
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Description

3-cyclopropyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural properties. The presence of a cyclopropyl group, a pyridine ring, and a benzoimidazole core makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-cyclopropyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its cyclopropyl group, pyridine ring, and benzoimidazole core make it particularly effective in various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

3-cyclopropyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile

InChI

InChI=1S/C16H12N4/c17-9-11-3-6-14-15(8-11)20(13-4-5-13)16(19-14)12-2-1-7-18-10-12/h1-3,6-8,10,13H,4-5H2

InChI Key

CKLZPFFVYAFXEY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=CC(=C3)C#N)N=C2C4=CN=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-amino-3-(cyclopropylamino) benzonitrile, (0.2 g, 0.0011 mol) and nicotinaldehyde (0.14 g, 0.0012 mol) in DMF (5 ml) and H2O (2 ml) was added OXONE® monopersulphate (0.84 g, 0.0013 mol). Reaction mass was stirred at room temperature for 3 h. The reaction mixture was basified with 10% K2CO3 solution to pH˜8-10 and extracted with EtOAc (3×20 ml). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under vacuum to afford the crude compound, which was purified by column chromatography to obtain title compound 1-cyclopropyl-2-(pyridine-3-yl)-1H-benzo[d]imidazole-6-carbonitrile. 1H NMR (400 MHz, DMSO-d6), δ: 9.21 (s, 1H), 8.77-8.76 (d, J=4.4 Hz, 1H), 8.45-8.43 (d, J=8 Hz, 1H), 8.25 (s, 1H), 7.89-7.87 (d, J=8 Hz, 1H), 7.68-7.61 (m, 2H), 3.91-3.87 (m, 1H), 1.17-1.12 (m, 2H), 0.71-0.70 (m, 2H). MS (M+1): 261.12; purity 97.77%.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.14 g
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
monopersulphate
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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